

IUPAC name for (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

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An In-depth Technical Guide to **(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid**: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is an arylboronic acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a class, boronic acids have emerged as indispensable tools in drug discovery, famously exemplified by the proteasome inhibitor bortezomib.^{[1][2]} This is due to the unique ability of the boronic acid moiety to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, making them effective enzyme inhibitors.^{[3][4]} Furthermore, their stability and utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, establish them as critical building blocks for constructing complex molecular architectures.^{[3][5]} This guide provides a comprehensive technical overview of **(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid**, covering its systematic nomenclature, physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications in modern drug development, grounded in the principles of its mechanism of action.

The Ascendance of Arylboronic Acids in Drug Discovery

The incorporation of boron into drug candidates has become an increasingly validated strategy in medicinal chemistry.^{[6][7]} Initially met with skepticism regarding potential toxicity, the successful clinical application of drugs like bortezomib (for multiple myeloma) and vaborbactam (a β -lactamase inhibitor) has demystified these concerns and highlighted the therapeutic potential of organoboron compounds.^[7]

The utility of arylboronic acids stems from two primary characteristics:

- Bioisosteric Replacement and Enzyme Inhibition: The boronic acid group, $-\text{B}(\text{OH})_2$, can serve as a bioisostere for a carboxylic acid. More importantly, its empty p-orbital makes the boron atom electrophilic, allowing it to act as a Lewis acid.^[3] This enables it to reversibly bind to nucleophilic residues, such as the serine hydroxyl group in the active site of proteases, forming a stable tetrahedral boronate complex.^[3] This mimics the transition state of substrate hydrolysis and leads to potent, reversible enzyme inhibition, a mechanism exploited by numerous drug candidates.^{[1][8][9]}
- Synthetic Versatility: Arylboronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction.^{[4][10]} This Nobel Prize-winning methodology provides a powerful and reliable means of forming carbon-carbon bonds, allowing for the modular assembly of complex biaryl structures that are prevalent in many pharmaceuticals.^[11]

The subject of this guide, **(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid**, combines this key boronic acid pharmacophore with a substituted amide linkage, presenting a scaffold ripe for exploration as both a targeted enzyme inhibitor and a versatile synthetic intermediate.

Systematic IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name provides a precise blueprint for the molecule's structure. Let's deconstruct the name **(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid**.

- Parent Structure: The name ends with phenylboronic acid, indicating a benzene ring substituted with a boronic acid group, $-\text{B}(\text{OH})_2$. According to IUPAC, compounds with the

structure $\text{RB}(\text{OH})_2$ are termed boronic acids.[12][13]

- Primary Substituent: The locant 4- indicates that a substituent is attached at the para position relative to the boronic acid group.
- Substituent Breakdown: The complex substituent is ((2-Bromophenyl)carbamoyl).
 - carbamoyl: This refers to the $-\text{C}(=\text{O})\text{NH}_2$ group when it is a substituent. In this case, the nitrogen atom is further substituted.
 - N-(2-Bromophenyl): The nitrogen of the carbamoyl group is attached to a 2-Bromophenyl group. This is a benzene ring with a bromine atom at position 2 (ortho to the point of attachment).
- Assembly: Putting it together, we have a phenylboronic acid core. At position 4, there is a carbamoyl group where the nitrogen is substituted with a 2-bromophenyl ring.

A more systematic name, treating the molecule as a derivative of benzamide, would be N-(2-bromophenyl)-4-boronobenzamide. Both naming conventions describe the same molecule, which has the CAS Number 874288-01-4.

Figure 1: Structural deconstruction for IUPAC nomenclature.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties is essential for laboratory handling, formulation, and analysis.

Property	Value	Source(s)
CAS Number	874288-01-4	
Molecular Formula	$C_{13}H_{11}BBrNO_3$	[14]
Molecular Weight	319.95 g/mol	[14]
Appearance	White to off-white powder or crystals	
Purity	Typically $\geq 95\%$	
Storage Conditions	2-8°C, under inert atmosphere	

Analytical Characterization: For structural verification and purity assessment, a standard suite of analytical techniques would be employed:

- 1H NMR: Would confirm the number and environment of protons, showing distinct signals for the two aromatic rings and the amide N-H proton.
- ^{13}C NMR: Would show the expected number of carbon signals for the aromatic rings and the carbonyl carbon.
- Mass Spectrometry (MS): Would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
- FT-IR Spectroscopy: Would show characteristic absorptions for the O-H stretch of the boronic acid, the N-H stretch of the amide, and the C=O stretch of the carbonyl group.

Retrosynthetic Analysis and Proposed Synthesis Protocol

The most logical synthetic approach involves forming the robust amide bond as the key final step, connecting two readily available or synthesizable precursors.



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Figure 2: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Amide Coupling

This protocol describes the synthesis via the coupling of 4-boronobenzoic acid and 2-bromoaniline using a standard peptide coupling agent.

Materials:

- 4-Boronobenzoic acid (1.0 eq)
- 2-Bromoaniline (1.05 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
- Hydroxybenzotriazole (HOBr) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-boronobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
 - Rationale: HOBt is used as an additive to suppress side reactions and minimize racemization (if chiral centers were present) by forming a less reactive, more selective activated ester.
- Acid Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise, keeping the temperature below 5°C. Stir the reaction at 0°C for 30 minutes.
 - Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The low temperature controls the rate of this exothermic activation step.
- Amine Addition: In a separate flask, dissolve 2-bromoaniline (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture at 0°C. Add DIPEA (2.5 eq) to the reaction.
 - Rationale: 2-Bromoaniline is the nucleophile. DIPEA is a non-nucleophilic organic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.
- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Rationale: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

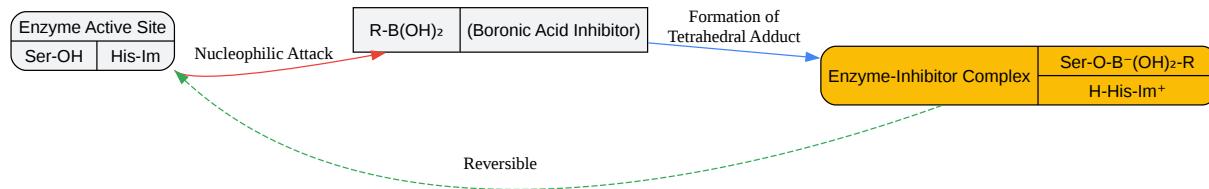
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure **(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid**.

Mechanism of Action and Applications in Medicinal Chemistry

The structure of **(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid** suggests several compelling applications in drug development.

Potential as a Serine Protease Inhibitor

The boronic acid moiety is a well-established warhead for inhibiting serine proteases. The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom. This forms a reversible, covalent tetrahedral boronate adduct, which is a stable transition-state analog that effectively blocks the enzyme's catalytic activity.



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Figure 3: General mechanism of serine protease inhibition by a boronic acid.

The N-(2-bromophenyl) portion of the molecule can then serve as a specificity determinant, forming hydrogen bonds and hydrophobic interactions with other residues in the enzyme's

binding pocket (e.g., the S1 pocket), thereby increasing both potency and selectivity for a target protease.

Use as a Synthetic Building Block

Beyond its intrinsic activity, this molecule is a valuable intermediate. The bromine atom on the second phenyl ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira). This allows for the rapid generation of a library of more complex analogs for structure-activity relationship (SAR) studies. For example, the bromine could be replaced with various aryl, alkyl, or amine groups to probe interactions with a specific protein target.

Conclusion and Future Outlook

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid represents a confluence of two powerful concepts in modern medicinal chemistry: the proven utility of the boronic acid pharmacophore for enzyme inhibition and the strategic importance of modular building blocks for efficient drug discovery. Its structure is primed for investigation as a direct-acting therapeutic agent, likely targeting proteases or other enzymes with active site nucleophiles. Furthermore, its dual reactivity—the boronic acid for Suzuki coupling and the aryl bromide for further diversification—makes it an exceptionally valuable intermediate for constructing novel and complex small molecules. Future research will likely focus on screening this compound against various enzyme classes, as well as utilizing it in synthetic campaigns to develop next-generation therapeutics for oncology, infectious diseases, and inflammatory disorders.

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